molecular formula C11H14BrCl B14049538 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene

1-(3-Bromopropyl)-3-chloro-2-ethylbenzene

Cat. No.: B14049538
M. Wt: 261.58 g/mol
InChI Key: RQOXOYQINQMTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, a chloro group, and an ethyl group

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-chloro-2-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the propyl group, yielding the desired product.

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the process.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can yield the corresponding alcohol.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-chloro-2-ethylstyrene.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium tert-butoxide), nucleophiles (e.g., sodium cyanide, ammonia), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-2-ethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized aromatic compounds.

    Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates. Its halogenated structure is often found in bioactive molecules with therapeutic potential.

    Materials Science: It can be utilized in the preparation of polymers and advanced materials. The presence of halogen atoms can impart unique properties such as flame retardancy and chemical resistance.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-chloro-2-ethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, involving a backside attack and inversion of configuration. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of the halide.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-2-ethylbenzene can be compared with other halogenated aromatic compounds such as:

    1-Bromo-3-chloropropane: Similar in structure but lacks the aromatic ring and ethyl group. It is used as a phase separation reagent and in the synthesis of pharmaceuticals.

    3-Bromopropylbenzene: Lacks the chloro and ethyl substituents. It is used in organic synthesis and as an intermediate in the production of other chemicals.

    3-Chloro-2-ethylbenzene: Lacks the bromopropyl group. It is used in the synthesis of agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-2-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

RQOXOYQINQMTKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Cl)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.